

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxynicotinate

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Compound of Interest

Compound Name: *Methyl 4-hydroxynicotinate*

Cat. No.: *B3178602*

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Foreword: Navigating the Known and the Unknown

To our fellow researchers, scientists, and drug development professionals, this technical guide serves as a comprehensive resource on the physicochemical properties of **Methyl 4-hydroxynicotinate**. In the landscape of pharmaceutical development, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its behavior, optimizing its formulation, and ensuring its therapeutic efficacy. For **Methyl 4-hydroxynicotinate**, while some of its properties are documented, a significant portion of its experimental data remains to be fully elucidated in the public domain.

This guide, therefore, adopts a dual approach. We will present the available data, clearly distinguishing between predicted and experimentally verified values. Furthermore, where experimental data is lacking, we will provide detailed, field-proven protocols for the determination of these crucial properties. Our objective is to not only summarize the current state of knowledge but also to empower you, the researcher, with the practical methodologies to uncover the yet unknown. We will also delve into the intriguing solid-state chemistry of its parent compound, 4-hydroxynicotinic acid, to offer insights into the potential complexities and opportunities that **Methyl 4-hydroxynicotinate** may present.

Molecular Identity and Structure

Methyl 4-hydroxynicotinate, also known as 4-hydroxy-3-pyridinecarboxylic acid methyl ester, is a pyridine derivative with the chemical formula C₇H₇NO₃.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Its structure features a pyridine ring substituted with a hydroxyl group at the 4-position and a methyl ester group at the 3-position.

Molecular Structure of **Methyl 4-hydroxynicotinate**

Caption: 2D structure of **Methyl 4-hydroxynicotinate**.

Physicochemical Properties: A Summary

The following table summarizes the known and predicted physicochemical properties of **Methyl 4-hydroxynicotinate**. It is crucial to note the distinction between predicted values, which are computationally derived, and experimental values, which are determined through laboratory measurement. The lack of extensive experimental data highlights an area ripe for further investigation.

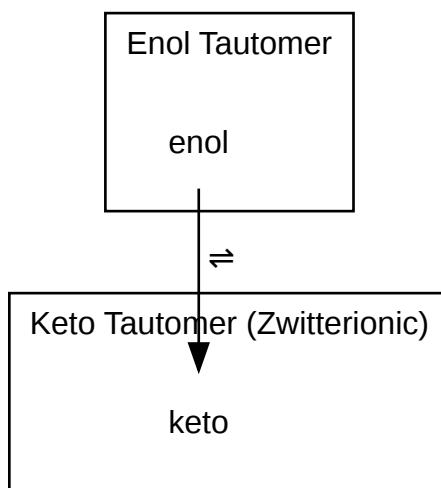
Property	Value	Source
CAS Number	67367-24-2	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₇ NO ₃	[1] [2] [3] [4]
Molecular Weight	153.14 g/mol	[1] [2] [3] [4]
Appearance	White to off-white solid	[2]
Melting Point	Data not available	[5]
Boiling Point	338.3 ± 22.0 °C (Predicted)	[2]
Density	1.287 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	8.18 ± 0.10 (Predicted)	[2]
Solubility	Data not available	[5]

Tautomerism and the Potential for Polymorphism: An Expert Insight

A key aspect of the physicochemical profile of **Methyl 4-hydroxynicotinate** is its potential for tautomerism and, consequently, polymorphism. The parent compound, 4-hydroxynicotinic acid, is known to exhibit tautomeric polymorphism, existing in both the enol (4-hydroxypyridine) and keto (4-oxo-1,4-dihydropyridine) forms in the solid state.^[6] This phenomenon has significant implications for properties such as solubility, stability, and bioavailability.

Given this precedent, it is highly probable that **Methyl 4-hydroxynicotinate** also exists in tautomeric forms. The presence of the hydroxyl group on the pyridine ring allows for the migration of a proton to the ring nitrogen, forming a zwitterionic keto tautomer.

Tautomeric Equilibrium of **Methyl 4-hydroxynicotinate**



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Caption: Potential tautomeric equilibrium of **Methyl 4-hydroxynicotinate**.

The existence of different tautomers can lead to the formation of various crystalline structures, or polymorphs, each with distinct physicochemical properties. For drug development professionals, understanding and controlling polymorphism is critical, as different polymorphs can have different melting points, solubilities, and dissolution rates, which can impact the safety and efficacy of a drug product.

Spectroscopic Characterization: A Theoretical Framework

While a comprehensive set of published spectra for **Methyl 4-hydroxynicotinate** is not readily available, we can predict the key spectroscopic features based on its molecular structure.

4.1. ^1H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the ester group, and the hydroxyl proton. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the ester group and the electron-donating nature of the hydroxyl group.

4.2. ^{13}C NMR Spectroscopy (Carbon-13 NMR)

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule. We would expect to see signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

4.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will reveal the presence of key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C=C and C=N stretching vibrations of the pyridine ring.

4.4. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M^+) should be observed at m/z 153.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of **Methyl 4-hydroxynicotinate**. These protocols are designed to be self-validating and are based on established pharmacopeial and scientific methodologies.

5.1. Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Workflow for Melting Point Determination



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Caption: Workflow for determining the melting point of a solid sample.

Step-by-Step Protocol:

- Sample Preparation: Ensure the **Methyl 4-hydroxynicotinate** sample is completely dry and in a fine powdered form to ensure uniform heat distribution.
- Capillary Tube Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.
- Preliminary Determination: Place the capillary tube in a melting point apparatus and heat rapidly to determine an approximate melting range.
- Accurate Determination: Allow the apparatus to cool. Place a new capillary with the sample in the apparatus and heat to approximately 10°C below the approximate melting point.
- Heating Rate: Reduce the heating rate to 1-2°C per minute to ensure accurate measurement.
- Record Melting Range: Record the temperature at which the first drop of liquid is observed and the temperature at which all the solid has melted. A pure compound should have a melting range of 1-2°C.

5.2. Determination of Aqueous Solubility

Solubility is a critical parameter that influences the bioavailability of a drug substance. The shake-flask method is a reliable technique for determining equilibrium solubility.

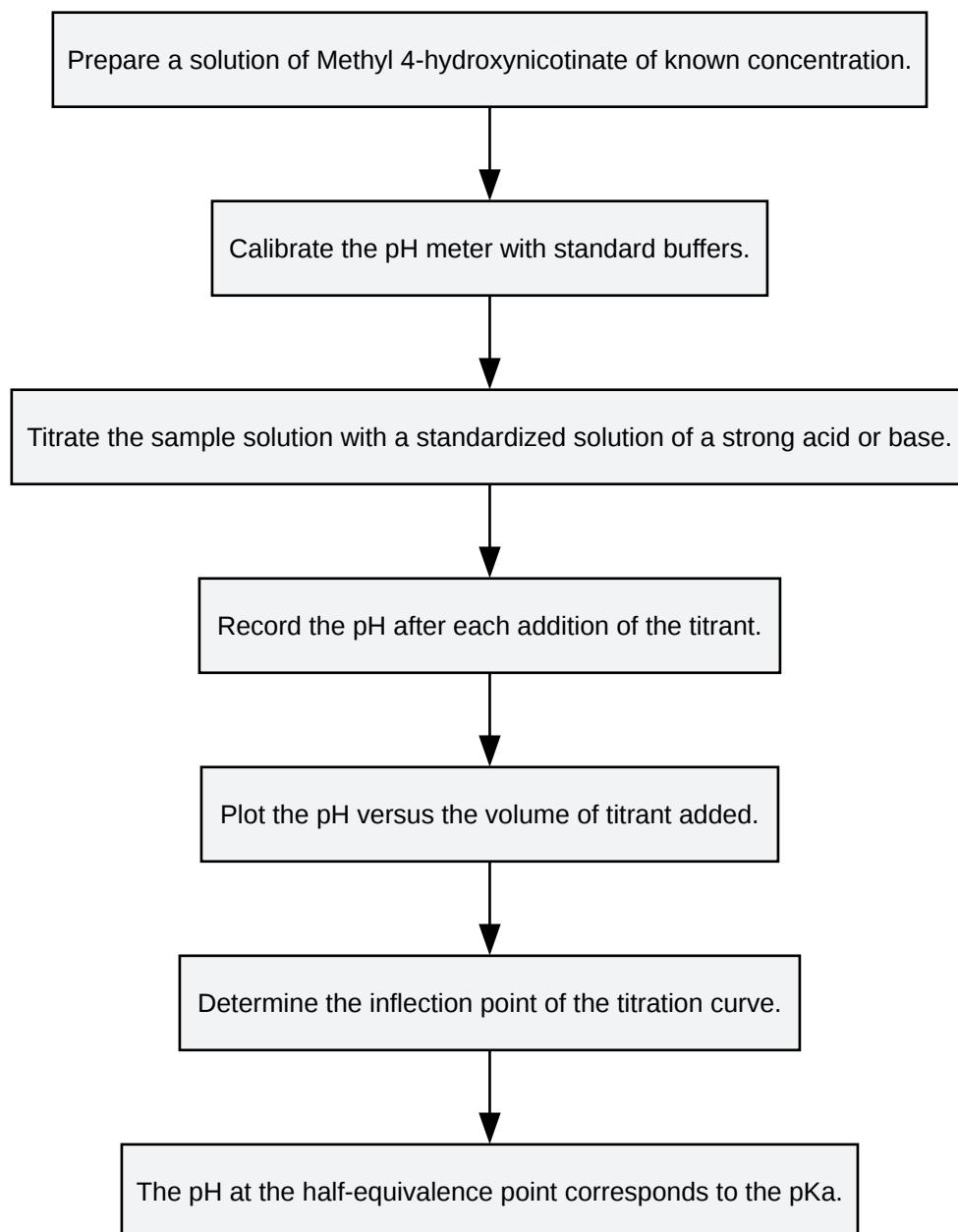
Step-by-Step Protocol:

- Preparation of Solutions: Prepare buffer solutions at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8).
- Sample Addition: Add an excess amount of **Methyl 4-hydroxynicotinate** to each buffer solution in separate flasks.
- Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid and liquid phases by centrifugation or filtration.
- Quantification: Analyze the concentration of **Methyl 4-hydroxynicotinate** in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

5.3. Determination of pKa

The pKa value is the pH at which a molecule is 50% ionized. It is a crucial parameter for understanding the absorption and distribution of a drug. Potentiometric titration is a common method for pKa determination.

Workflow for pKa Determination by Potentiometric Titration



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Caption: Workflow for determining the pKa of a compound by potentiometric titration.

Step-by-Step Protocol:

- Solution Preparation: Prepare a solution of **Methyl 4-hydroxynicotinate** of known concentration in a suitable solvent (e.g., water or a co-solvent system).

- Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
- pH Measurement: Monitor the pH of the solution continuously using a calibrated pH meter.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.

Reactivity and Chemical Stability

The reactivity of **Methyl 4-hydroxynicotinate** is dictated by its functional groups: the pyridine ring, the hydroxyl group, and the methyl ester.

- Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated. The ring can also undergo electrophilic and nucleophilic substitution reactions, although the conditions required may be harsh.
- Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated. It can also undergo etherification and esterification reactions.
- Methyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield 4-hydroxynicotinic acid and methanol.

The compound should be stored in a cool, dry place, away from strong oxidizing agents, strong acids, and strong bases to prevent degradation.^[5]

Applications in Research and Drug Development

Methyl 4-hydroxynicotinate serves as a valuable building block in organic synthesis and medicinal chemistry. Its functional groups provide multiple points for chemical modification, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications. It is used as a reagent in the synthesis of Trigonelline, an alkaloid with phytoestrogenic activity.
[2]

Conclusion: A Call for Further Investigation

Methyl 4-hydroxynicotinate is a compound of significant interest with a physicochemical profile that is not yet fully characterized in the public domain. The predicted properties and the

known polymorphism of its parent compound suggest a rich and complex solid-state chemistry that warrants further experimental investigation. This guide has provided a summary of the available information and, more importantly, a roadmap of robust experimental protocols for the determination of its key physicochemical properties. It is our hope that this document will serve as a valuable resource and a catalyst for further research into this promising molecule.

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